molecular formula C9H10N2O B1473929 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1788041-65-5

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1473929
Numéro CAS: 1788041-65-5
Poids moléculaire: 162.19 g/mol
Clé InChI: JNXUVMAMKPMLAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Background and Chemical Significance

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, which have gained considerable attention in medicinal chemistry due to their privileged scaffold nature. The compound is characterized by its bicyclic structure incorporating both pyrrole and pyridine pharmacophores, with specific methoxy and methyl substitutions that influence its chemical and biological properties. The significance of this compound extends beyond its individual properties, as it serves as a representative example of how structural modifications to the pyrrolopyridine core can yield compounds with enhanced biological activities.

The chemical significance of this compound is rooted in its dual pharmacophore structure. Pyrrole derivatives demonstrate a wide range of pharmacological activities and are found in numerous therapeutic agents, including nootropics, anti-inflammatory drugs, statins, and neuroleptics. Similarly, pyridine-containing compounds have established importance in medicinal chemistry, contributing to the development of various pharmaceutical agents. The combination of these two heterocyclic systems in a single molecule creates opportunities for unique biological interactions and enhanced therapeutic potential.

The compound's structural features allow for hydrogen bonding capabilities through its nitrogen atoms, while the methoxy and methyl substituents provide specific steric and electronic properties that influence molecular recognition processes. These characteristics make this compound particularly valuable in fragment-based drug design and biomolecular mimetics applications. The scaffold's ability to serve as both hydrogen bond donor and acceptor positions it as an attractive building block for developing novel therapeutic agents.

Research has indicated that the compound exhibited promising antiviral activity in preclinical studies, with progression to clinical trials as a potential therapeutic for human immunodeficiency virus type 1 infection. This advancement underscores the compound's significance in contemporary pharmaceutical research and its potential contribution to addressing unmet medical needs. The structural motif represented by this compound appears in various pharmacologically active molecules, reinforcing its status as a privileged scaffold in medicinal chemistry.

Historical Context of Pyrrolopyridine Research

The historical development of pyrrolopyridine research spans over a century, with these compounds being subjects of pharmacological investigation for more than one hundred years. The early recognition of pyrrolopyridines' potential stemmed from their unique structural characteristics combining two essential pharmacophores within a single heterocyclic framework. This combination provided researchers with opportunities to explore novel chemical space and develop compounds with diverse biological activities.

The foundational work in pyrrolopyridine synthesis involved adaptations of established methodologies from indole chemistry. Researchers developed synthetic approaches by modifying classical Madelung and Fischer syntheses originally designed for indole preparation. These synthetic innovations enabled the preparation of various substituted pyrrolopyridine derivatives, including compounds with alkyl and aryl substitutions at different positions on the bicyclic core. The systematic exploration of synthetic methodologies laid the groundwork for accessing more complex derivatives, including those with specific functional group modifications.

Throughout the historical development of this field, researchers have continuously expanded the understanding of pyrrolopyridine reactivity patterns. Early studies demonstrated that pyrrolopyridines undergo electrophilic substitution reactions predominantly at the 3-position, with nitration, nitrosation, bromination, and iodination reactions showing this regioselectivity. These reactivity studies provided essential insights for developing structure-activity relationships and guided subsequent synthetic efforts toward more sophisticated derivatives.

The evolution of pyrrolopyridine research has paralleled advances in medicinal chemistry, with increasing recognition of these compounds' therapeutic potential. Modern pharmaceutical development has embraced pyrrolopyridine scaffolds, with several drugs containing these structural elements reaching clinical use. Notable examples include Vemurafenib and Pexidartinib, which are employed in anticancer therapy, demonstrating the clinical validation of pyrrolopyridine-based therapeutics. This clinical success has further stimulated research interest in developing new pyrrolopyridine derivatives with enhanced selectivity and improved pharmacological profiles.

The historical progression from basic synthetic chemistry to clinical applications reflects the maturation of pyrrolopyridine research as a distinct area within medicinal chemistry. Contemporary research continues to build upon this historical foundation, with modern computational tools and advanced synthetic methodologies enabling more sophisticated approaches to pyrrolopyridine development. The historical context provides essential perspective for understanding current research directions and the continued significance of compounds like this compound in pharmaceutical science.

Structural Classification and Nomenclature

This compound belongs to the broader classification of pyrrolopyridines, which are characterized by the fusion of pyrrole and pyridine ring systems. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the nitrogen atom in the pyridine ring and proceeds through the fused bicyclic structure. The compound's full chemical name reflects its structural components: the pyrrolo[2,3-b]pyridine core indicates the specific fusion pattern between the five-membered pyrrole ring and six-membered pyridine ring.

The classification of this compound within chemical taxonomy places it among organoheterocyclic compounds, specifically within the pyrrolopyridine subclass. This classification system provides a hierarchical organization that facilitates understanding of structural relationships and enables systematic comparison with related compounds. The compound falls under the broader category of nitrogen-containing heterocycles, which represent fundamental building blocks in pharmaceutical chemistry due to their ability to participate in various biological interactions.

The structural features that define this compound include the specific positioning of substituents on the bicyclic framework. The methoxy group occupies the 4-position on the pyridine ring, while the methyl group is attached to the 1-position nitrogen atom of the pyrrole ring. This substitution pattern significantly influences the compound's chemical properties, including its electronic distribution, steric characteristics, and potential for molecular interactions.

The following table summarizes the key structural and classification data for this compound:

Property Value
Molecular Formula C9H10N2O
Molecular Weight 162.1885
Chemical Abstracts Service Number 1788041-65-5
International Union of Pure and Applied Chemistry Name This compound
Chemical Class Pyrrolopyridines
Heterocycle Type Fused bicyclic nitrogen-containing heterocycle
Ring System Pyrrolo[2,3-b]pyridine
Substituents 4-methoxy, 1-methyl

The nomenclature system for pyrrolopyridines requires careful attention to the specific fusion pattern and substitution positions. The [2,3-b] designation indicates that the pyrrole ring is fused to the pyridine ring at positions 2 and 3 of the pyridine system, creating a specific geometric arrangement that distinguishes this isomer from other possible pyrrolopyridine fusion patterns. This precise structural definition is essential for understanding the compound's chemical behavior and biological activity profiles.

Propriétés

IUPAC Name

4-methoxy-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUVMAMKPMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways. This compound binds to the ATP-binding site of FGFRs, preventing their autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways. These interactions highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and induce apoptosis. Additionally, it significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration. The degradation and potential long-term effects in vivo are still under study.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound.

Activité Biologique

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolo-pyridine core with a methoxy group at the 4-position and a methyl group at the 1-position. This structure contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptor (FGFR) : The compound has been shown to inhibit FGFR signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduce their migratory capabilities.
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, certain derivatives showed moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound also displays antimicrobial properties :

  • Broad-Spectrum Activity : Initial studies suggest that this compound can inhibit the growth of several bacterial strains. This activity is particularly relevant in the context of drug-resistant pathogens, making it a candidate for further investigation as an antimicrobial agent.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives, including this compound, revealed significant anticancer effects against various tumor models. The most promising derivatives were tested in xenograft models, demonstrating reduced tumor growth and improved survival rates in treated mice compared to controls .

Case Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial activity, derivatives were screened against Mycobacterium tuberculosis. The results indicated that certain modifications to the pyrrolo structure enhanced activity against this pathogen, highlighting the potential for developing new treatments for tuberculosis using this scaffold .

Comparative Analysis

Activity TypeMechanismReference
AnticancerInhibition of FGFR signaling
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
CDK InhibitionCell cycle arrest leading to apoptosis

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that derivatives of pyrrolo[2,3-b]pyridine, including 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer activity by targeting fibroblast growth factor receptors (FGFRs). A study reported that a closely related compound demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC50 values as low as 7 nM for FGFR1. This inhibition resulted in reduced proliferation and induced apoptosis in breast cancer cells . The ability to inhibit cancer cell migration and invasion further highlights its potential as a lead compound for cancer therapies.

Protein Kinase Inhibition

The compound has also been studied for its effects on protein kinases, which play critical roles in various cellular processes and are often implicated in cancer progression. Pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of several protein kinases, including IGF-1R (Insulin-like Growth Factor 1 Receptor), which is associated with solid tumors. These compounds can potentially modulate conditions related to kinase activity, offering a pathway for developing targeted cancer treatments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. Some studies suggest that these compounds can attenuate the production of pro-inflammatory cytokines such as IL-17. This property makes them candidates for treating inflammatory diseases and conditions where cytokine modulation is beneficial .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that can be optimized to enhance yield and purity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly alter its potency against various biological targets.

Case Study 1: FGFR Inhibition

In a study focused on the design and synthesis of pyrrolo[2,3-b]pyridine derivatives, researchers identified compounds that effectively inhibited FGFR signaling pathways in vitro. Among these compounds was one with a methoxy group that showed promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .

Case Study 2: Protein Kinase Inhibition

Another investigation highlighted the role of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of IGF-1R. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models by modulating kinase activity associated with cancer cell proliferation and survival .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerFGFR inhibition
Protein Kinase InhibitionIGF-1R modulation
Anti-inflammatoryCytokine production inhibition

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Properties
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine 4-OCH₃, 1-CH₃ ~162.19 (est.) Improved solubility, metabolic stability
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-Cl, 6-OCH₃ 182.61 Higher lipophilicity (XLogP3 = 2.2)
1-Methyl-1H-pyrrolo[2,3-b]pyridine (unsubstituted) 1-CH₃ 132.16 Reduced solubility, unoptimized activity
Thieno[2,3-b]pyridine (sulfur analog) S instead of N in pyrrolo core Varies Poor aqueous solubility
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine 3-piperidinyl 227.30 Bulky substituent enhances receptor binding

Key Insights :

  • Solubility: The methoxy group in this compound improves aqueous solubility compared to thieno[2,3-b]pyridines, which require cyclodextrin formulations for administration .
  • Lipophilicity : Chloro-substituted analogs (e.g., 4-Chloro-6-methoxy) exhibit higher lipophilicity, favoring membrane permeability but risking toxicity .
  • Metabolic Stability : 1-Methyl substitution protects against rapid hepatic metabolism, a limitation in unsubstituted pyrrolo derivatives .
Kinase Inhibition
  • FGFR Inhibition : 1H-Pyrrolo[2,3-b]pyridine derivatives with 5-trifluoromethyl and methoxyphenyl groups (e.g., compound 1 in ) inhibit FGFR1 via hydrogen bonding with G485 and D641. The 4-methoxy group in the target compound may occupy similar hydrophobic pockets but with reduced steric hindrance .
  • CDK1 Inhibition: Nortopsentin analogs (e.g., 1f, 3f) with thiazolyl-indolyl substituents show potent CDK1 inhibition and apoptosis induction in mesothelioma models. The absence of bulky groups in this compound may reduce potency but improve selectivity .
Anticancer Activity
  • Pyrrolo analogs (e.g., derivatives 3–7 in ) with morpholine substituents improve solubility but require additional functionalization for efficacy .

Pharmacokinetic Considerations

  • Solubility : The 4-methoxy group enhances solubility compared to chloro or unsubstituted analogs, reducing reliance on solubilizing agents like cyclodextrin .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at N1 via δ 3.8 ppm singlet) .
  • X-ray Crystallography : Resolves regiochemistry (e.g., MOM-protected derivatives) and π-π stacking interactions in crystal lattices .
  • HPLC-MS : Quantifies purity (>95%) and detects regioisomers (e.g., C4 vs. C7 substitution) using reverse-phase C18 columns .

How to optimize synthetic protocols for scale-up of pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 30 min) for annulation reactions, improving yield and reproducibility .
  • Flow Chemistry : Continuous flow systems minimize side reactions in halogenation steps (e.g., regioselective bromination at C5) .
  • Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) in Pd-catalyzed cross-couplings to reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.